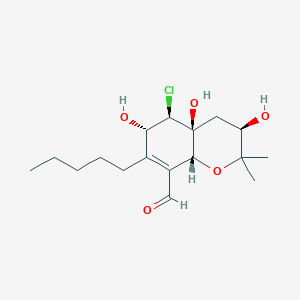
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde is a secondary metabolite derived from the marine fungus Eutypella scoparia It belongs to the class of polyketides, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde involves complex organic reactions. Typically, the synthetic route includes the use of polyketide synthases, which are multi-enzyme complexes that catalyze the formation of polyketides. The reaction conditions often require specific temperatures, pH levels, and the presence of cofactors to ensure the proper folding and function of the enzymes involved.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using the marine fungus Eutypella scoparia. The fungus is cultured in a controlled environment, and the compound is extracted and purified from the fungal biomass. Optimization of the fermentation conditions, such as nutrient composition, temperature, and aeration, is crucial for maximizing the yield of this compound.
化学反应分析
Types of Reactions
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of biotechnological processes and products, such as bioactive coatings and pharmaceuticals.
作用机制
The mechanism of action of (3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, this compound has been shown to interfere with the synthesis of cell wall components in bacteria, thereby exhibiting antibacterial activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of key regulatory proteins and signaling pathways.
相似化合物的比较
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde is structurally related to other cytosporins, such as Cytosporin A and Cytosporin C. These compounds share similar polyketide backbones but differ in their functional groups and side chains, which contribute to their unique biological activities. Compared to its analogs, this compound has shown distinct properties, such as higher potency in certain bioassays and different spectrum of activity.
List of Similar Compounds
- Cytosporin A
- Cytosporin C
- Eutypella scoparia-derived polyketides
- Other marine-derived polyketides
属性
分子式 |
C17H27ClO5 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C17H27ClO5/c1-4-5-6-7-10-11(9-19)15-17(22,14(18)13(10)21)8-12(20)16(2,3)23-15/h9,12-15,20-22H,4-8H2,1-3H3/t12-,13+,14-,15-,17-/m1/s1 |
InChI 键 |
YSYMCIKNYHKBHZ-JRBZFYFNSA-N |
手性 SMILES |
CCCCCC1=C([C@@H]2[C@@](C[C@H](C(O2)(C)C)O)([C@@H]([C@H]1O)Cl)O)C=O |
规范 SMILES |
CCCCCC1=C(C2C(CC(C(O2)(C)C)O)(C(C1O)Cl)O)C=O |
同义词 |
cytosporin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1243646.png)
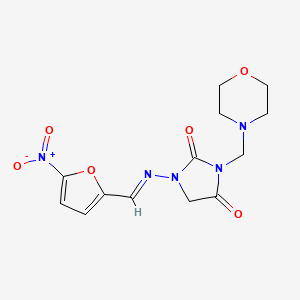
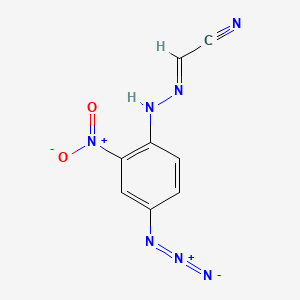


![4-({[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1243651.png)
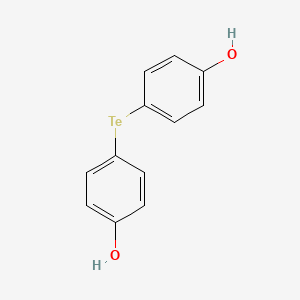
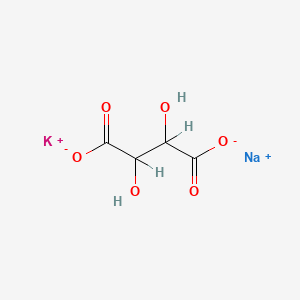
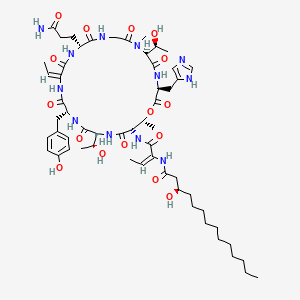
![4-{3-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-imidazol-1-yl]-propyl}-morpholine](/img/structure/B1243661.png)
![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)
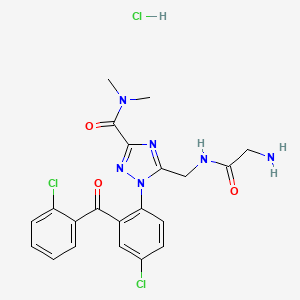
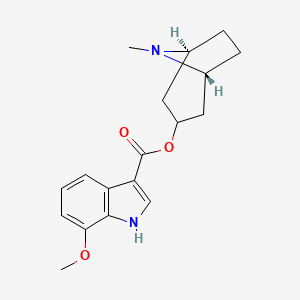
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243667.png)
